Wedelobatin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

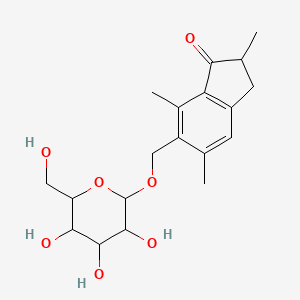

Wedelobatin B is a natural product derived from the herbs of Wedelia trilobata . It is classified as a diterpenoid . The compound is typically available in oil form .

Physical And Chemical Properties Analysis

Wedelobatin B is an oil . It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Aplicaciones Científicas De Investigación

Allelopathic Interactions : Wedelia trilobata, which contains compounds like Wedelobatin B, has been studied for its allelopathic properties. Allelochemicals in W. trilobata have been identified as potential biomarkers for assessing allelopathy interactions, where they suppress the growth and development of nearby plants (Azizan et al., 2016).

Antimalarial Properties : Research on Wedelia trilobata has led to the isolation of sesquiterpene lactones, including wedelolides A and B. These compounds have shown antimalarial properties and represent a novel sesquiterpene delta-lactone framework (Ton That et al., 2007).

Anti-Inflammatory Effects : Wedelolactone, another derivative, has been studied for its anti-inflammatory effects, particularly in inhibiting pro-inflammatory mediators in lipopolysaccharide (LPS)-induced RAW 264.7 cells. It targets the NF-kappaB Pathway, suggesting potential as an anti-inflammatory agent (Yuan et al., 2013).

Wound Healing Potential : An ethanolic extract of Wedelia trilobata leaves, containing Wedelobatin B derivatives, has shown wound healing potential. It exhibits antibacterial, fibroblast stimulatory activities, and antioxidant properties, supporting its use in traditional wound healing practices (Balekar et al., 2012).

Osteoblastogenesis and Osteoclastogenesis : Wedelolactone enhances osteoblastogenesis by regulating the Wnt/β-catenin signaling pathway while suppressing osteoclastogenesis through the NF-κB/c-fos/NFATc1 pathway. This dual function suggests potential for treating osteoporosis (Liu et al., 2016).

Odontoblast Differentiation : Research on dental pulp stem cells has shown that wedelolactone stimulates odontoblast differentiation and mineralization, promoting β-catenin activation and inhibiting the NF-κB pathway. This indicates its potential in odontogenic differentiation (Wang et al., 2018).

Hepatoprotective Effects : In a study of Concanavalin A-induced liver injury in mice, wedelolactone showed hepatoprotective effects, associated with modulation of the NF-κB signaling pathway (Luo et al., 2018).

Inhibitory Effects on Pre-osteoclastic Proliferation and Differentiation : An extract of Ecliptae herba and wedelolactone inhibited the proliferation and differentiation of preosteoclastic cells at low doses, suggesting potential for osteoporosis treatment (Liu et al., 2014).

Propiedades

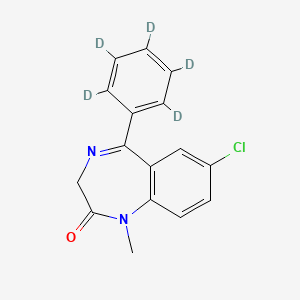

IUPAC Name |

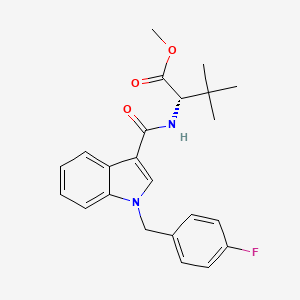

(4-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl) 5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-18(2)22-15-23(31)19(3)14-24(22)33-27(32)29(6)12-7-11-28(5)25(29)10-13-30-16-20(4)21(17-30)8-9-26(28)30/h9,14,18,21-25,31H,4,7-8,10-13,15-17H2,1-3,5-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTKQTLRXOMFCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(CC1O)C(C)C)OC(=O)C2(CCCC3(C2CCC45C3=CCC(C4)C(=C)C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

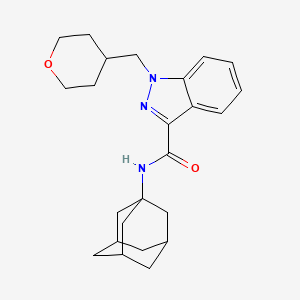

![2-chloro-11-cyclopentyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B593389.png)

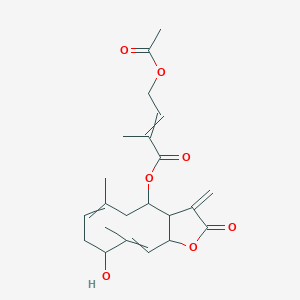

![N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B593399.png)

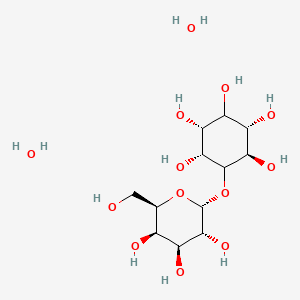

![2H,6H-Oxeto[2,3-f][1,3]benzodioxole](/img/structure/B593408.png)